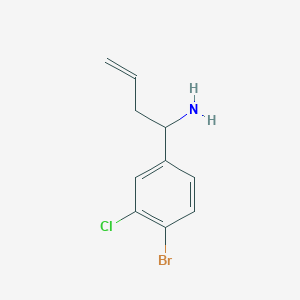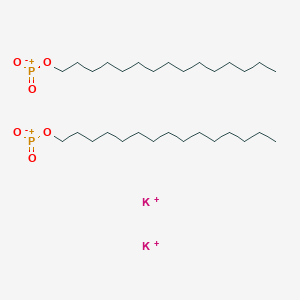
4-Chloro-5-fluoro-2-(4-fluorophenyl)-6-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-fluoro-2-(4-fluorophenyl)-6-methylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoro-2-(4-fluorophenyl)-6-methylpyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors such as β-diketones or β-ketoesters with guanidine or its derivatives.
Introduction of substituents: The chlorine, fluorine, and methyl groups can be introduced through various halogenation and alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods focus on maximizing yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-fluoro-2-(4-fluorophenyl)-6-methylpyrimidine can undergo various chemical reactions, including:
Substitution reactions: The chlorine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Halogenation: N-chlorosuccinimide (NCS), N-fluorobenzenesulfonimide (NFSI)
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Coupling: Palladium catalysts (Pd/C), bases like potassium carbonate (K₂CO₃)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Chloro-5-fluoro-2-(4-fluorophenyl)-6-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluoro-2-(4-fluorophenyl)-6-methylpyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of halogen and methyl groups can enhance its binding affinity and selectivity towards these targets. The compound may also modulate various biochemical pathways, leading to its desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-fluoro-2-hydroxybenzophenone
- 4-Fluoro-4’-hydroxybenzophenone
- 4-Bromo-2-chloro-1-fluorobenzene
Uniqueness
4-Chloro-5-fluoro-2-(4-fluorophenyl)-6-methylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring. The combination of chlorine, fluorine, and methyl groups imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity, which can be advantageous in various applications .
Properties
Molecular Formula |
C11H7ClF2N2 |
|---|---|
Molecular Weight |
240.63 g/mol |
IUPAC Name |
4-chloro-5-fluoro-2-(4-fluorophenyl)-6-methylpyrimidine |
InChI |
InChI=1S/C11H7ClF2N2/c1-6-9(14)10(12)16-11(15-6)7-2-4-8(13)5-3-7/h2-5H,1H3 |
InChI Key |
JWVIONFGZAUADB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=C(C=C2)F)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[6-(Difluoromethyl)-2-pyridyl]aniline](/img/structure/B15090044.png)



![Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B15090067.png)
![1-[4-Azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromopyrimidine-2,4-dione](/img/structure/B15090069.png)





![2-(3-Hydroxy-phenyl)-1-oxa-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester](/img/structure/B15090128.png)
![1,3-Ditert-butyl-5-[4-[4-[4-(3,5-ditert-butylphenyl)phenyl]phenyl]phenyl]benzene](/img/structure/B15090136.png)

